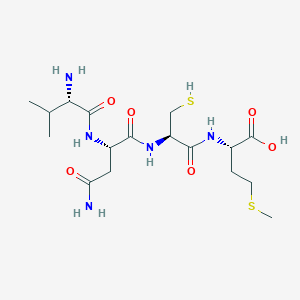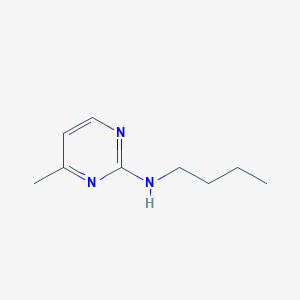![molecular formula C9H18ClNOS B12528020 S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1) CAS No. 833491-30-8](/img/structure/B12528020.png)
S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is a chemical compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) typically involves the reaction of piperidine derivatives with ethanethioate under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to the piperidine moiety in S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1).
Piperidinone: Another piperidine derivative with different functional groups.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is unique due to its specific combination of the piperidine moiety with the ethanethioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
833491-30-8 |
|---|---|
Fórmula molecular |
C9H18ClNOS |
Peso molecular |
223.76 g/mol |
Nombre IUPAC |
S-(2-piperidin-4-ylethyl) ethanethioate;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |
Clave InChI |
SBLSGKQNFWYLEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


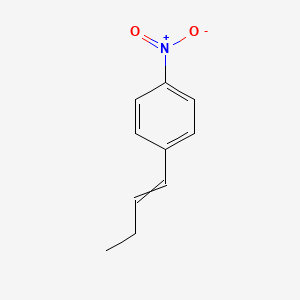
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
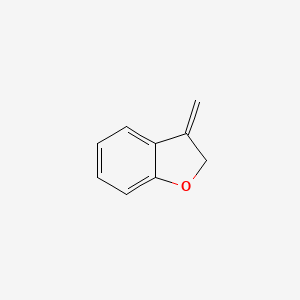
![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)

![N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527965.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)

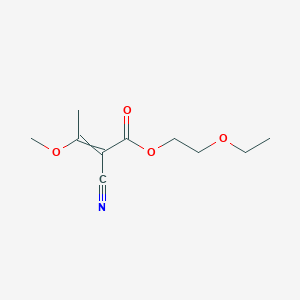
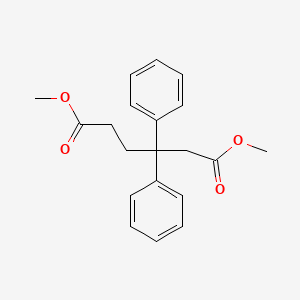
![(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B12527985.png)
![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
